2-(hydroxyméthyl)anthraquinone

Vue d'ensemble

Description

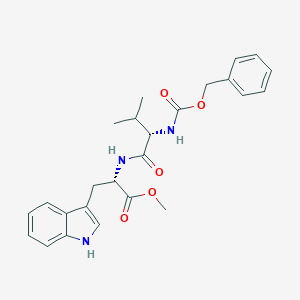

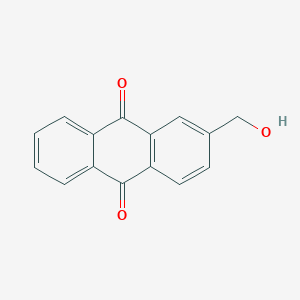

2-(Hydroxymethyl)anthraquinone is a derivative of anthraquinone, a class of naturally occurring and synthetic organic compounds characterized by the anthraquinone skeleton, which consists of three fused benzene rings forming a quinone structure. This particular derivative is modified by the presence of a hydroxymethyl group at the second position of the anthraquinone structure. The modification of anthraquinones, such as the introduction of hydroxymethyl groups, has been studied for various applications, including their antineoplastic activities and interactions with biological systems .

Synthesis Analysis

The synthesis of 2-(hydroxymethyl)anthraquinone and its derivatives has been explored in several studies. For instance, the reaction of 1-hydroxyanthraquinones with formaldehyde in an alkaline medium leads to the formation of 2-hydroxymethyl-substituted 9,10-dihydroxyanthracenes, which can undergo intramolecular redox reactions to yield the desired anthraquinone derivatives . Additionally, the synthesis of related compounds with antineoplastic activity has been reported, where the presence of a hydroxymethyl group is a key structural feature for biological activity .

Molecular Structure Analysis

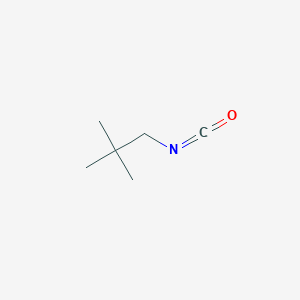

The molecular structure of 2-(hydroxymethyl)anthraquinone is characterized by the anthraquinone core with a hydroxymethyl group at the second position. The structure of such derivatives has been elucidated using spectroscopic methods and, in some cases, confirmed by synthesis . The presence of substituents like the hydroxymethyl group can significantly influence the physical, chemical, and biological properties of the anthraquinone derivatives.

Chemical Reactions Analysis

Anthraquinone derivatives, including those with hydroxymethyl groups, participate in various chemical reactions. These reactions can be influenced by the nature and position of the substituents on the anthraquinone ring. For example, the hydroxymethyl group can undergo further chemical transformations, such as oxidation or condensation with other molecules, leading to a diverse range of anthraquinone-based compounds with different properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(hydroxymethyl)anthraquinone derivatives are influenced by the anthraquinone core and the specific substituents attached to it. The hydroxymethyl group, for instance, can affect the solubility, reactivity, and interaction of the molecule with biological targets. Studies have shown that the number and position of hydroxyl groups on the anthraquinone ring can significantly impact the biological activity, such as antiproliferative effects and the ability to inhibit DNA synthesis . Additionally, the interaction of anthraquinone derivatives with surfactant micelles has been studied to understand their potential to permeate biological membranes, which is crucial for their biological action .

Applications De Recherche Scientifique

Effets anti-inflammatoires

2-Hydroxymethyl anthraquinone (HMA) a été rapporté pour avoir des effets anti-inflammatoires à large spectre . Il a été utilisé dans des études portant sur son effet protecteur dans la lésion pulmonaire aiguë induite par le lipopolysaccharide. Les résultats ont montré que le HMA atténuait remarquablement l'œdème pulmonaire induit par le lipopolysaccharide, l'activité de la myeloperoxydase et la production de cytokines inflammatoires .

Activité antioxydante

Le HMA a montré une activité antioxydante significative. Il a augmenté les niveaux de SOD et de GSH et épuisé le niveau de MDA dans le sérum de souris atteintes de lésion pulmonaire aiguë . Cette activité antioxydante peut être bénéfique dans diverses applications de recherche où le stress oxydatif est un facteur.

Inhibition de la voie TLR4-NF-κB

L'analyse par western blot a montré que l'expression de TLR4 et l'activation de NF-κB étaient antagonisées par le HMA . Cela suggère que le HMA pourrait être utilisé dans la recherche axée sur la voie TLR4-NF-κB et son rôle dans l'inflammation et d'autres processus biologiques.

Utilisation comme groupe protecteur photo-removable

La 2-(hydroxyméthyl)anthraquinone a été utilisée comme groupe protecteur photo-removable pour piéger chimiquement le (Z)-11-hexadécène-1-ol, qui est la phéromone sexuelle de Chilo infuscatellus snellen . Cette application est particulièrement pertinente dans le domaine de la chimie organique et de la biochimie.

Agent anticancéreux potentiel

<a data-citationid="a0514f1e-e14f-69c7-7d1c-cdf844bebc3b-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/content/pdf/10.1007/s107

Mécanisme D'action

Target of Action

The primary target of 2-(Hydroxymethyl)anthraquinone (HMA) is the Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway . TLR4 is a protein that plays a vital role in the immune system, particularly in the recognition of pathogens and the initiation of inflammatory responses .

Mode of Action

HMA interacts with its target, TLR4, and inhibits the activation of the NF-κB signaling pathway . This interaction results in a decrease in the production of inflammatory cytokines, such as TGF-β1, TNF-α, IL-6, and IL-1β . The inhibition of these cytokines reduces inflammation and oxidative stress .

Biochemical Pathways

HMA affects the TLR4-NF-κB pathway, which is crucial in the inflammatory response . By inhibiting the activation of this pathway, HMA reduces the production of inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating inflammation and oxidative stress .

Result of Action

The action of HMA leads to a significant reduction in inflammation and oxidative stress . It has been shown to attenuate lipopolysaccharide (LPS)-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . Additionally, HMA has demonstrated antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of ALI mice .

Action Environment

The action of HMA can be influenced by various environmental factors. For instance, the presence of light is necessary for HMA to act as a photoremovable protecting group (PRPG), allowing it to chemically cage certain compounds . .

Safety and Hazards

After handling 2-(Hydroxymethyl)anthraquinone, it is recommended to wash thoroughly. Contaminated clothing should be removed and washed before reuse. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

Propriétés

IUPAC Name |

2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKHAJGLEVKEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169278 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17241-59-7 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)

![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)